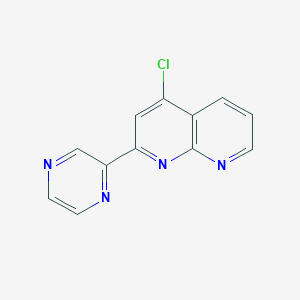
2-Cyclopropyl-4-phenylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-4-phenylpiperidine is a chemical compound characterized by a cyclopropyl group attached to the second carbon and a phenyl group attached to the fourth carbon of the piperidine ring. This compound belongs to the class of phenylpiperidines, which are known for their diverse pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-phenylpiperidine typically involves the following steps:
Formation of Piperidine Ring: Piperidine can be synthesized through the hydrogenation of pyridine.
Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with piperidine in the presence of a strong Lewis acid catalyst like aluminum chloride.
Attachment of Cyclopropyl Group: The cyclopropyl group can be introduced through a nucleophilic substitution reaction, where cyclopropyl bromide reacts with the piperidine derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopropyl-4-phenylpiperidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the piperidine ring into its corresponding N-oxide.
Reduction: Reduction reactions can reduce the phenyl group to a cyclopropyl group.
Substitution: Nucleophilic substitution reactions can replace the hydrogen atoms on the piperidine ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used, with reaction conditions typically involving heat and a suitable solvent.
Major Products Formed:
N-oxide: Resulting from the oxidation of the piperidine ring.
Cyclopropyl Derivatives: Resulting from the reduction of the phenyl group.
Substituted Piperidines: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-4-phenylpiperidine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including its effects on enzyme inhibition.
Medicine: Investigated for its pharmacological properties, such as its potential use as a central nervous system agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-Cyclopropyl-4-phenylpiperidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors in the central nervous system, leading to modulation of neurotransmitter activity. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparación Con Compuestos Similares
2-Cyclopropyl-4-phenylpiperidine is compared with other similar compounds, such as:
4-Phenylpiperidine: Similar structure but lacks the cyclopropyl group.
3-Cyclopropyl-4-phenylpiperidine: Similar structure but with the cyclopropyl group at a different position.
2-Phenylpiperidine: Similar structure but with the phenyl group at a different position.
These compounds share structural similarities but differ in their pharmacological properties and biological activities, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C14H19N |
|---|---|
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
2-cyclopropyl-4-phenylpiperidine |
InChI |
InChI=1S/C14H19N/c1-2-4-11(5-3-1)13-8-9-15-14(10-13)12-6-7-12/h1-5,12-15H,6-10H2 |
Clave InChI |
HJBLIMPETVAJMH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2CC(CCN2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


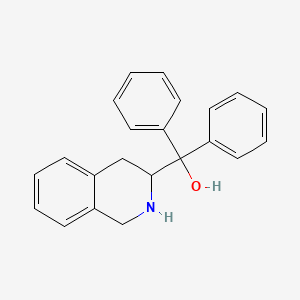
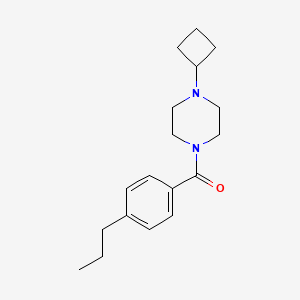

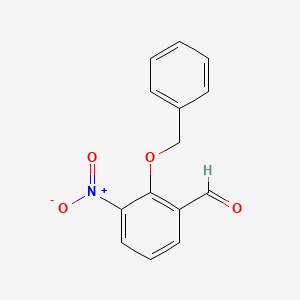
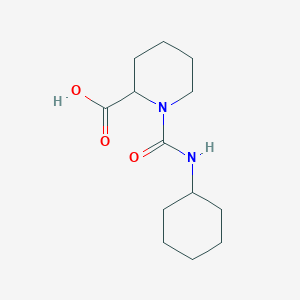
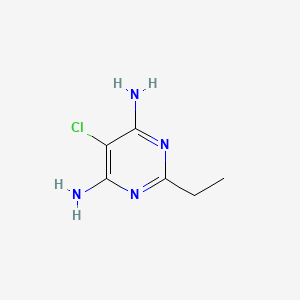
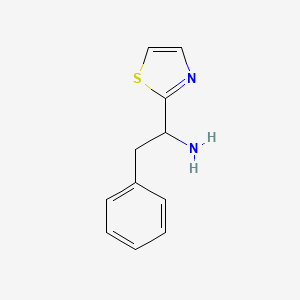
![4-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]aniline](/img/structure/B15356838.png)
![Methyl 7-(3-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15356842.png)

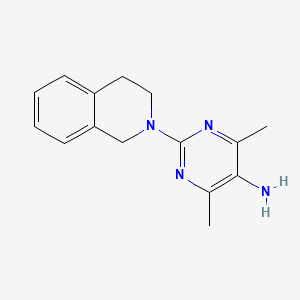

![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoate](/img/structure/B15356858.png)
